2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a bicyclic organic compound featuring a 1,3-dioxoisoindoline core substituted with a 2,6-dimethylphenyl group at the 2-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its rigid planar structure, which facilitates interactions with biological targets. The electron-donating methyl groups on the phenyl ring enhance steric hindrance and stability, while the carboxylic acid group improves solubility and reactivity in coupling reactions .
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMBPHSYAMSDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride under acidic conditions The reaction proceeds through the formation of an intermediate amide, which subsequently undergoes cyclization to form the isoindole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the isoindole core.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical properties of 2-(2,6-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid and analogous compounds:
Key Research Findings
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 2,6-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, enhancing stability and reducing electrophilic substitution reactivity compared to the 4-fluorophenyl analog . The fluorine atom in the latter withdraws electrons, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) and promoting nucleophilic reactions .
- The 2,6-dichlorophenyl substituent in the isoxazole derivative () introduces strong electron-withdrawing effects, making the compound more reactive in coupling reactions but less stable under acidic conditions .
Core Structure Influences on Bioactivity
- Isoindoline vs. Pyrrolidone :
- The 1,3-dioxoisoindoline core is planar and rigid, favoring π-π stacking interactions with aromatic residues in enzymes or receptors. This structural feature is critical in drug design, as seen in phthalimide-based therapeutics .
- The pyrrolidone core () offers conformational flexibility, enabling adaptation to diverse binding pockets but reducing target specificity compared to isoindoline derivatives .
Biological Activity
Overview
2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound belonging to the isoindole derivatives class, characterized by its unique structural features that include a dioxoisoindoline core and a carboxylic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular receptors.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
| CAS Number | 110768-27-9 |
| Molecular Formula | C₁₇H₁₃N₁O₄ |
| Molecular Weight | 295.29 g/mol |
| InChI Key | InChI=1S/C17H13NO4/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating their function. Additionally, it interacts with various receptors influencing cellular signaling pathways and physiological responses.
Enzyme Inhibition
Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant inhibitory effects on various enzymes:
- Xanthine Oxidase Inhibition : Some studies have reported that 1,3-dioxoisoindoline derivatives can act as potent inhibitors of xanthine oxidase, which is crucial in purine metabolism and implicated in conditions like gout and hyperuricemia .
Anticancer Activity
The compound has shown promising results in preclinical studies regarding its anticancer properties:
- Cytotoxicity : In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values indicate moderate to high activity against these cell lines .
Neuropharmacological Effects
There is emerging evidence suggesting potential neuropharmacological applications:
- Calcium Channel Blockade : Some derivatives have been identified as T-type calcium channel blockers, which may have implications for treating neurological disorders .
Case Studies
- Xanthine Oxidase Inhibition Study :
- Cytotoxicity Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2,6-Dimethylphenyl)isoindoline-1,3-dione | Lacks carboxylic acid group | Moderate enzyme inhibition |
| 2-(2,6-Dimethylphenyl)phthalimide | Contains phthalimide core | Anticancer properties |
| 2,6-Dimethylphenylboronic acid | Contains boronic acid group | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
